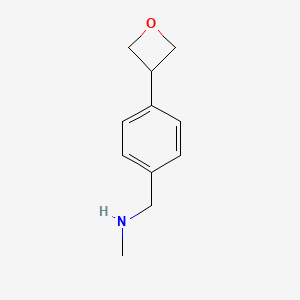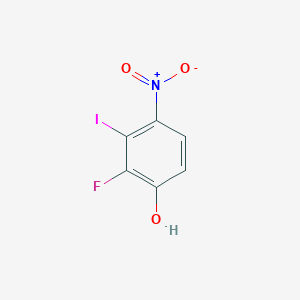
2-Fluoro-3-iodo-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-iodophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another approach involves the halogenation of 2-fluoro-4-nitrophenol, where iodine is introduced using iodine monochloride or iodine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-3-iodo-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions.
Oxidation: Potassium permanganate in aqueous or acetone solution or chromium trioxide in acetic acid is used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-3-azido-4-nitrophenol, 2-fluoro-3-thiocyanato-4-nitrophenol, and 2-fluoro-3-methoxy-4-nitrophenol.
Reduction: The major product is 2-fluoro-3-iodo-4-aminophenol.
Oxidation: The major product is 2-fluoro-3-iodo-4-nitroquinone.
科学的研究の応用
2-Fluoro-3-iodo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Fluoro-3-iodo-4-nitrophenol depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The presence of the nitro group can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins. Additionally, the fluorine and iodine atoms can participate in halogen bonding, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.
3-Iodo-4-nitrophenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2-Fluoro-3-nitrophenol: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness
2-Fluoro-3-iodo-4-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H3FINO3 |
|---|---|
分子量 |
283.00 g/mol |
IUPAC名 |
2-fluoro-3-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H |
InChIキー |
BLHNIOIQWZZBTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


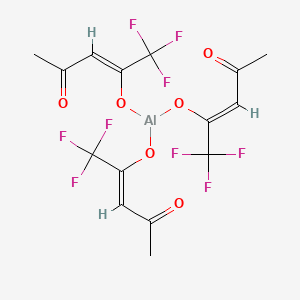
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
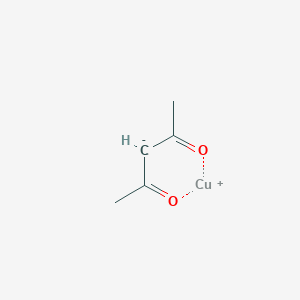
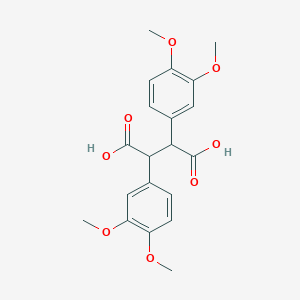
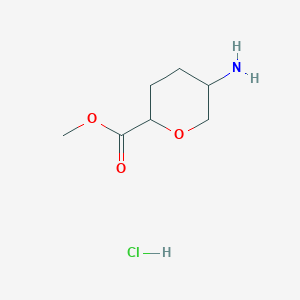
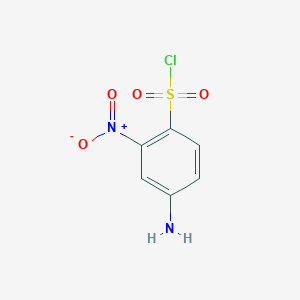


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
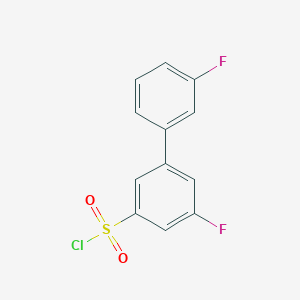
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
